Methyl 3-methoxy-2-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

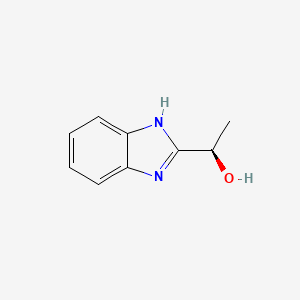

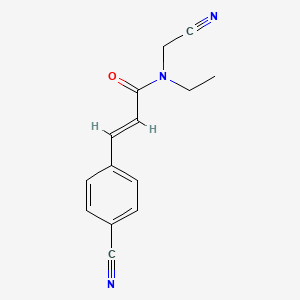

“Methyl 3-methoxy-2-phenylpropanoate” is an organic compound . It is a solid substance with a molecular weight of 194.23 .

Molecular Structure Analysis

The molecular formula of “Methyl 3-methoxy-2-phenylpropanoate” is C11H14O3 . Its molecular weight is 194.23 .Physical And Chemical Properties Analysis

“Methyl 3-methoxy-2-phenylpropanoate” is a solid substance . It has a molecular weight of 194.23 .Scientific Research Applications

Photolysis Studies : Tada, Akinaga, and Okabe (1982) investigated the photolysis of (2-methoxycarbonyl-2-phenylpropyl)cobaloxime, which produces methyl 2-methylene-3-phenylpropanoate, among other products. This study contributes to understanding the photolytic behavior of related compounds (Tada, Akinaga, & Okabe, 1982).

Reactivity in Organic Synthesis : Svoboda, Nic, and Paleček (1992) explored the reaction of benzaldehyde with methyl chloroacetate catalyzed by magnesium methoxide, which produced methyl 2,3-epoxy-3-phenylpropanoate and other compounds. This demonstrates its reactivity and potential applications in organic synthesis (Svoboda, Nic, & Paleček, 1992).

Catalysis in Chemical Reactions : Magro et al. (2010) showed that the methoxycarbonylation of phenylethyne catalyzed by palladium complexes results in the formation of products like methyl cinnamate, indicating its role in catalytic processes (Magro et al., 2010).

Spectroscopic Analysis : Joshi et al. (2015) conducted a study on the electronic absorption and fluorescence spectra of a coumarin derivative, which includes the compound in its structure. This research aids in understanding the solvatochromic properties of such compounds (Joshi et al., 2015).

Enzyme Substrate Specificity : Kroon et al. (1997) used methyl esters of phenylalkanoic acids, including methyl 4-hydroxy-3-methoxycinnamate, to probe the active sites of esterases from Aspergillus niger, providing insights into enzyme substrate specificity (Kroon et al., 1997).

Photostabilizer Properties : Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by compounds like methyl 2-methoxybenzoate, which is structurally similar to Methyl 3-methoxy-2-phenylpropanoate. This research is significant in understanding the photostabilizer properties of such compounds (Soltermann et al., 1995).

Organic Nonlinear Optic Material : Sajan et al. (2008) conducted vibrational spectral studies on methyl 3-(4-methoxy phenyl)prop-2-enoate, focusing on its potential as an organic nonlinear optic material. This highlights its importance in the field of material science (Sajan et al., 2008).

Catalysis in Methoxycarbonylation : Aguirre et al. (2007) investigated the methoxycarbonylation of alkenes catalyzed by palladium complexes with P,N-donor ligands, demonstrating its application in the synthesis of esters like methyl 2-phenylpropanoate (Aguirre et al., 2007).

Mechanism of Action

properties

IUPAC Name |

methyl 3-methoxy-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJJAGRWWBMRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-2-phenylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)

![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)

![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)

![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)